![molecular formula C8H11N3O2S B1274079 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide CAS No. 890641-01-7](/img/structure/B1274079.png)

2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that share structural similarities, such as the presence of a pyrimidine ring and a thioacetamide moiety. The first paper discusses crystal structures of compounds with a 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide core, which suggests a close relation to the compound of interest . The second paper explores the reaction of 2-acetoacetamidopyridines with phosgene, leading to the formation of pyrido[1,2-a]pyrimidin-4-ones . These studies contribute to the understanding of the chemical behavior and structural properties of pyrimidine-containing compounds.

Synthesis Analysis

The synthesis of the compound is not explicitly detailed in the provided papers. However, the synthesis of similar compounds involves the formation of a thioacetamide bridge, as seen in the first paper, where the pyrimidine ring is linked to a benzene ring via a methylene group . This suggests that the synthesis of "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" might involve a similar strategy, possibly starting with a 4,6-dimethylpyrimidin-2-yl precursor and introducing the thioacetamide functionality through a suitable sulfur-containing reagent.

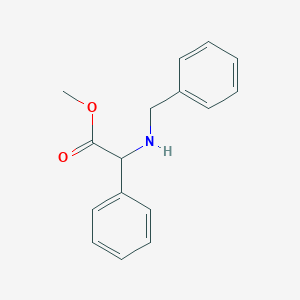

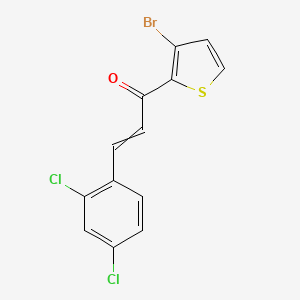

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at significant angles to the benzene ring, as evidenced by the intramolecular N—H⋯N hydrogen bond that stabilizes this conformation . This information can be extrapolated to predict that "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" may also exhibit a folded structure with potential intramolecular hydrogen bonding, contributing to its stability.

Chemical Reactions Analysis

The provided papers do not directly address the chemical reactions of "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide". However, the second paper indicates that reactions involving acetoacetamidopyridines and phosgene can lead to the formation of chlorinated pyrimidinones . This suggests that the compound of interest may also undergo reactions with electrophilic reagents like phosgene, potentially leading to chlorination or other transformations at the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" are not described in the provided papers. Nonetheless, the structural analysis of similar compounds suggests that the compound may exhibit solid-state stability due to intramolecular hydrogen bonding . The presence of a hydroxy group in the compound of interest may also influence its solubility in polar solvents and its potential to form additional hydrogen bonds, affecting its physical properties and reactivity.

科学的研究の応用

Anticonvulsant Agent Research

2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide derivatives have been explored for potential anticonvulsant properties. Severina et al. (2020) conducted a study synthesizing these derivatives as possible anticonvulsants. They found that these compounds demonstrated moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. One particular derivative, 4-bromophenyl acetamide, showed significant activity, reducing seizure duration and lethality in laboratory animals (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Antitumor Activity

The compound's derivatives have also been studied for their antitumor activities. Qu et al. (2006) synthesized rare earth metal (III) complexes with 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide and tested their suppression ratios against various tumor cells, finding that some complexes were superior to the ligand itself (Qu, Wang, Liu, Song, Wang, & Jia, 2006).

Antimicrobial Agent Research

This compound has been a basis for synthesizing various derivatives with potential antimicrobial properties. Hossan et al. (2012) created a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide. Some of these compounds displayed good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Ion Recognition and Electrochemical Properties

The compound has been evaluated for its ion recognition and electrochemical properties. Yao-ting (2007) found that the compound showed good selective-recognition ability to Cu2+ and Pb2+ ions, indicating potential applications in analytical chemistry and environmental monitoring (Yao-ting, 2007).

Safety And Hazards

Specific safety and hazard information for “2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide” is not available in the search results.

将来の方向性

As for future directions, it’s difficult to predict without more specific information about the compound and its applications. However, given the interest in pyrimidine derivatives in various fields of research2, it’s likely that further studies could reveal more about the potential uses and properties of “2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide”.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to consult scientific literature or experts in the field.

特性

IUPAC Name |

2-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-4-7(13)5(2)11-8(10-4)14-3-6(9)12/h13H,3H2,1-2H3,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXQNILWCLLKIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SCC(=O)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388151 |

Source

|

| Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide | |

CAS RN |

890641-01-7 |

Source

|

| Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)